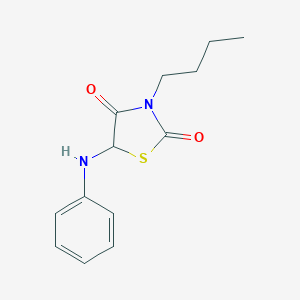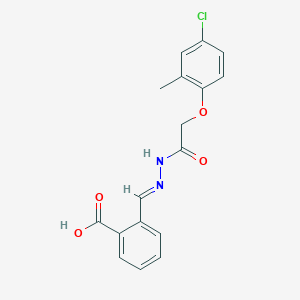![molecular formula C14H26HgNO5 B229616 [3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate CAS No. 127-50-4](/img/structure/B229616.png)
[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate, also known as CTC-96, is a novel organic mercury compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
科学研究应用
[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate has been extensively studied for its potential applications in various fields, including environmental science, analytical chemistry, and biomedical research. In environmental science, [3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate has been used as a tracer for mercury contamination in soil and water. In analytical chemistry, [3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate has been used as a derivatizing agent for the determination of amino acids and peptides by high-performance liquid chromatography. In biomedical research, [3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate has been investigated for its potential therapeutic applications in cancer treatment, as well as its neurotoxic effects.
作用机制
The mechanism of action of [3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate is not fully understood, but it is believed to involve the formation of covalent bonds with thiol groups in proteins and enzymes. This can lead to the inhibition of enzyme activity and disruption of cellular processes.
Biochemical and Physiological Effects:
[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that [3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate can inhibit the activity of various enzymes, including acetylcholinesterase, glutathione peroxidase, and catalase. In vivo studies have shown that [3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate can induce oxidative stress and damage to various organs, including the liver, kidneys, and brain.
实验室实验的优点和局限性
One of the main advantages of [3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate is its high sensitivity and selectivity for mercury detection. It can also be easily synthesized in the laboratory using simple and inexpensive reagents. However, [3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate has some limitations for lab experiments, including its potential toxicity and the need for careful handling and disposal.
未来方向
There are several potential future directions for research on [3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate. One area of interest is the development of new analytical methods for the detection and quantification of mercury using [3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate as a derivatizing agent. Another area of interest is the investigation of the potential therapeutic applications of [3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate in cancer treatment, as well as its neurotoxic effects and potential for the treatment of neurological disorders. Finally, further studies are needed to evaluate the safety and environmental impact of [3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate and its potential use as a tracer for mercury contamination in soil and water.
合成方法
[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate can be synthesized through a multi-step process that involves the reaction of 3-carboxy-2,2,3-trimethylcyclopentanecarboxylic acid with 2-chloro-1-methoxypropane in the presence of a base, followed by the reaction of the resulting intermediate with mercury acetate. The final product is obtained by precipitation with water and recrystallization.
属性
CAS 编号 |
127-50-4 |
|---|---|
分子式 |
C14H26HgNO5 |
分子量 |
488.95 g/mol |
IUPAC 名称 |
[3-[(3-carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate |
InChI |
InChI=1S/C14H24NO4.Hg.H2O/c1-9(19-5)8-15-11(16)10-6-7-14(4,12(17)18)13(10,2)3;;/h9-10H,1,6-8H2,2-5H3,(H,15,16)(H,17,18);;1H2 |
InChI 键 |
KNLSOEGWONDWMW-UHFFFAOYSA-N |
SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)NCC(C[Hg])OC)C.O |
规范 SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)NCC(C[Hg])OC)C.O |
同义词 |
[3-[[(3-Carboxy-2,2,3-trimethylcyclopentyl)carbonyl]amino]-2-methoxypropyl]hydroxymercury(II) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(4-Benzylpiperidin-1-yl){1-[(4-chlorophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229555.png)
![(4-Benzylpiperidin-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229556.png)

![3-Methyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229565.png)
![3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229566.png)
![5-[(2,4-Dimethylphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229568.png)
![2-[3-Methyl(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)anilino]acetamide](/img/structure/B229569.png)
![5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229572.png)
![5-[Methyl(4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B229578.png)
![N-[(E)-(5-methyl-2-oxo-1-propan-2-ylindol-3-ylidene)amino]-3-phenylpropanamide](/img/structure/B229583.png)
![N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide](/img/structure/B229584.png)
![2-(4-chloro-2-methylphenoxy)-N-[(E)-(5-methoxy-2-oxo-1-propylindol-3-ylidene)amino]acetamide](/img/structure/B229585.png)
![(2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B229587.png)